molecular formula C10H14N2O B12963317 (R)-3-(3-Methylpyridin-2-yl)morpholine

(R)-3-(3-Methylpyridin-2-yl)morpholine

Cat. No.: B12963317
M. Wt: 178.23 g/mol
InChI Key: JGVRPGWZPAPHBW-VIFPVBQESA-N
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Description

®-3-(3-Methylpyridin-2-yl)morpholine is a chiral compound that features a morpholine ring substituted with a 3-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylpyridin-2-yl)morpholine typically involves the reaction of 3-methylpyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed Buchwald-Hartwig amination reaction, where the 3-methylpyridine is coupled with morpholine in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of ®-3-(3-Methylpyridin-2-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Methylpyridin-2-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, ®-3-(3-Methylpyridin-2-yl)morpholine is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of drugs targeting specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-3-(3-Methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(3-Methylpyridin-2-yl)morpholine stands out due to its chiral nature and the presence of both a morpholine ring and a methylpyridine moiety. This unique combination of structural features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3R)-3-(3-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)9-7-13-6-5-11-9/h2-4,9,11H,5-7H2,1H3/t9-/m0/s1

InChI Key

JGVRPGWZPAPHBW-VIFPVBQESA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H]2COCCN2

Canonical SMILES

CC1=C(N=CC=C1)C2COCCN2

Origin of Product

United States

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